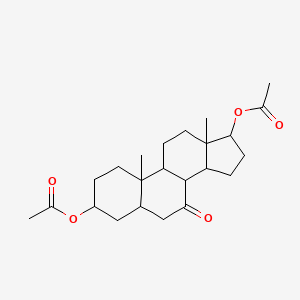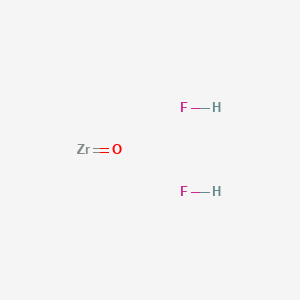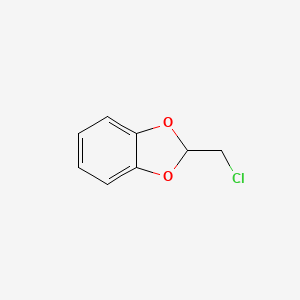
Fluorodiiodoborane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorodiiodoborane is a chemical compound with the molecular formula BFI₂. It consists of one boron atom, one fluorine atom, and two iodine atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of fluorodiiodoborane typically involves the reaction of boron trihalides with fluorine and iodine sources under controlled conditions. One common method is the reaction of boron trifluoride with iodine in the presence of a suitable catalyst. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reactive intermediates and the use of specialized equipment to ensure safety and efficiency. The production is typically carried out in batch reactors with precise control over temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions: Fluorodiiodoborane undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form higher oxidation state compounds.
Reduction: Can be reduced to form lower oxidation state boron compounds.
Substitution: Undergoes substitution reactions where the fluorine or iodine atoms are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed under controlled conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron oxides, while substitution reactions can produce a variety of organoboron compounds .
Aplicaciones Científicas De Investigación
Fluorodiiodoborane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in biochemical assays and imaging.
Medicine: Explored for its role in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and electronic components .
Mecanismo De Acción
The mechanism of action of fluorodiiodoborane involves its interaction with specific molecular targets and pathways. In chemical reactions, it acts as a source of boron, fluorine, and iodine atoms, facilitating various transformations. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Fluorodibromoborane (BFBr₂): Similar structure but with bromine atoms instead of iodine.
Fluorodichloroborane (BFCl₂): Contains chlorine atoms instead of iodine.
Fluorodiiodoalane (AlFI₂): Aluminum analog with similar halogen atoms .
Uniqueness: Fluorodiiodoborane is unique due to its specific combination of boron, fluorine, and iodine atoms, which imparts distinct reactivity and properties.
Propiedades
Número CAS |
22095-63-2 |
|---|---|
Fórmula molecular |
BFI2 |
Peso molecular |
283.62 g/mol |
Nombre IUPAC |
fluoro(diiodo)borane |
InChI |
InChI=1S/BFI2/c2-1(3)4 |
Clave InChI |
WEEUWHFDYOZKHD-UHFFFAOYSA-N |
SMILES canónico |
B(F)(I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


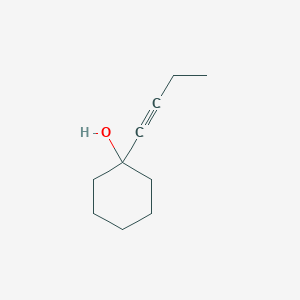
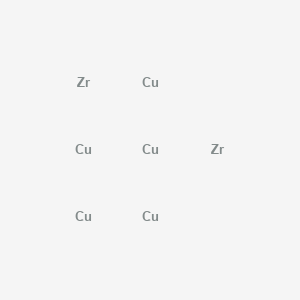
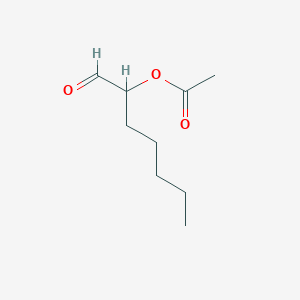
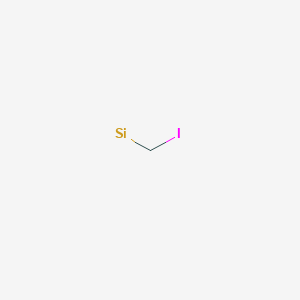

![N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline](/img/structure/B14712372.png)
![1,2,4-Trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene](/img/structure/B14712375.png)
![4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline](/img/structure/B14712379.png)
![Acetamide, N-[3-(dimethylamino)propyl]-2-(hydroxyimino)-](/img/structure/B14712394.png)
